molecular formula C4H8BrNO B1266563 2-Bromo-N-ethylacetamide CAS No. 5327-00-4

2-Bromo-N-ethylacetamide

Cat. No.: B1266563
CAS No.: 5327-00-4
M. Wt: 166.02 g/mol
InChI Key: XZHKIYIYQHCBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethylacetamide is an organic compound with the molecular formula C4H8BrNO It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the hydrogen atom on the carbon adjacent to the carbonyl group is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N-ethylacetamide can be synthesized through the reaction of ethylamine with bromoacetyl bromide. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

CH3CH2NH2+BrCH2COBrCH3CH2NHCOCH2Br+HBr\text{CH}_3\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{COBr} \rightarrow \text{CH}_3\text{CH}_2\text{NHCOCH}_2\text{Br} + \text{HBr} CH3​CH2​NH2​+BrCH2​COBr→CH3​CH2​NHCOCH2​Br+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: Formation of N-ethylacetamide derivatives.

    Reduction: Formation of 2-bromo-N-ethyl alcohol.

    Oxidation: Formation of 2-bromo-N-ethyl carboxylic acid.

Scientific Research Applications

2-Bromo-N-ethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-ethylacetamide exerts its effects involves the formation of covalent bonds with nucleophilic sites on biological molecules. The bromine atom acts as a leaving group, allowing the formation of a new bond between the nitrogen atom and the target molecule. This can lead to modifications in the structure and function of proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Bromo-N,N-dimethylacetamide: Similar structure but with two methyl groups on the nitrogen atom instead of an ethyl group.

    2-Chloro-N-ethylacetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-Ethylacetamide: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness: 2-Bromo-N-ethylacetamide is unique due to the presence of both the ethyl group and the bromine atom, which confer specific reactivity patterns that are not observed in its analogs. This makes it a valuable compound for targeted chemical modifications and synthesis.

Properties

IUPAC Name

2-bromo-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKIYIYQHCBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277775
Record name 2-Bromo-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-00-4
Record name 5327-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-ethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.